2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
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Description
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O3S and its molecular weight is 533.04. The purity is usually 95%.
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Biological Activity
The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic molecule notable for its diverse functional groups and potential applications in medicinal chemistry. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is C27H23ClN4O4S with a molecular weight of approximately 535.02 g/mol. Its structure includes several functional groups that contribute to its biological interactions:
Property | Value |
---|---|
Molecular Formula | C27H23ClN4O4S |
Molecular Weight | 535.02 g/mol |
CAS Number | 892383-32-3 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the sulfanyl group enhances its reactivity and potential for binding with biological molecules. The hydroxymethyl and chlorophenyl groups may also play critical roles in modulating the compound's pharmacological effects.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.
- Anticancer Activity : The triazatricyclo structure has been linked to cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological effects of similar compounds:
-
Study on Anticancer Activity :
- A derivative of this compound was tested against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway.
-
Antimicrobial Efficacy :
- Research evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both pathogens.
-
Anti-inflammatory Study :
- In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a notable decrease in paw edema compared to control groups.
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c1-3-17-8-4-7-11-23(17)31-24(35)15-37-28-21-12-20-18(14-34)13-30-16(2)25(20)36-27(21)32-26(33-28)19-9-5-6-10-22(19)29/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDCHIOHMRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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